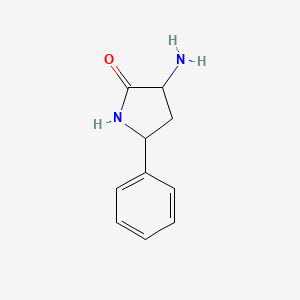

3-Amino-5-phenylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAIBONXJFEOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 5 Phenylpyrrolidin 2 One and Its Analogs

Total Synthesis Strategies

The construction of the 3-Amino-5-phenylpyrrolidin-2-one core with defined stereochemistry is a key challenge. Various synthetic strategies have been developed to address this, ranging from linear sequences with stereoselective steps to more convergent multicomponent approaches.

Stereoselective and Enantioselective Routes

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For this compound, this involves the selective formation of one of the four possible stereoisomers.

Diastereoselective Approaches:

Diastereoselective methods often rely on substrate control, where existing stereocenters in the starting material direct the formation of new ones. A notable strategy involves the diastereoselective synthesis of highly functionalized γ-lactams through an anhydride (B1165640) Mannich reaction. acs.org In this approach, a sulfone-substituted succinic anhydride can react with an imine to produce γ-lactams with high diastereoselectivity. acs.org For the synthesis of a 3-amino-5-phenyl analog, one could envision a reaction between a phenyl-substituted imine and a succinic anhydride derivative bearing a masked amino group. The reaction proceeds through a carboxylic acid intermediate that, upon heating, can undergo decarboxylation to yield the desired lactam with a trans relationship between the C4 and C5 substituents being the major diastereomer. acs.org

Another powerful method is the palladium-catalyzed intramolecular allylation of amino acid-derived allylic carbonates, which yields 4,5-cis-disubstituted γ-lactams. rsc.org This strategy could be adapted by starting with an appropriate amino acid precursor to install the C3-amino functionality and a phenyl-containing allylic carbonate to form the C5-phenyl substituted lactam core.

Enantioselective Approaches:

Enantioselective syntheses utilize chiral catalysts or auxiliaries to create the desired stereoisomers from achiral or racemic starting materials. While direct enantioselective synthesis of this compound is not extensively documented, related methodologies for similar structures provide a clear blueprint. For instance, a concise, stereoselective synthesis of α-substituted γ-lactams has been reported using Evans' chiral auxiliary. nih.gov This method involves the alkylation of a γ-lactam scaffold equipped with a chiral auxiliary, which directs the approach of the electrophile to create a new stereocenter with high diastereoselectivity. nih.gov The auxiliary can then be cleaved to reveal the enantiomerically enriched product.

The following table summarizes key aspects of stereoselective routes to γ-lactam cores, which are applicable to the synthesis of this compound.

| Methodology | Key Features | Stereochemical Control | Potential Application for Target Compound |

| Anhydride Mannich Reaction | One-step formation of γ-lactam ring. | High diastereoselectivity, typically favoring the trans product. acs.org | Reaction of a phenyl-imine with a protected amino-succinic anhydride. |

| Palladium-Catalyzed Intramolecular Allylation | Forms 4,5-cis-disubstituted γ-lactams. rsc.org | High diastereoselectivity. | Cyclization of an amino acid-derived allylic carbonate. |

| Evans' Chiral Auxiliary | Use of a recoverable chiral auxiliary to direct stereoselective alkylation. | High diastereoselectivity. nih.gov | Alkylation of a chiral γ-lactam scaffold to introduce the C3-amino group precursor. |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govrsc.orgtandfonline.com These reactions are particularly attractive for building molecular complexity rapidly and have been applied to the synthesis of pyrrolidinone derivatives.

A one-pot, four-component reaction (4CR) between amines, maleic anhydrides, aldehydes, and thiols has been discovered to form tetra- and pentasubstituted γ-lactams with high diastereoselectivity. broadinstitute.org To apply this to this compound, one could use ammonia (B1221849) (or a protected amine), maleic anhydride, benzaldehyde, and a suitable thiol. The reaction proceeds through a series of tandem events, including conjugate addition and cyclization, to construct the lactam ring in a single step.

Another relevant MCR is the ultrasound-promoted one-pot synthesis of substituted 3-pyrrolin-2-ones using anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) in the presence of citric acid. rsc.org While this yields an unsaturated lactam, subsequent stereoselective reduction of the double bond could provide access to the desired saturated pyrrolidinone core.

A summary of relevant MCRs is presented in the table below:

| Multicomponent Reaction | Reactants | Key Advantages | Potential for Target Compound Synthesis |

| Four-Component Reaction (4CR) | Amine, maleic anhydride, aldehyde, thiol | High diastereoselectivity, atom economy. broadinstitute.org | Direct synthesis using ammonia, maleic anhydride, benzaldehyde, and a thiol. |

| Ultrasound-Promoted Three-Component Reaction | Aniline, aldehyde, diethyl acetylenedicarboxylate | Green conditions, rapid reaction times. rsc.org | Formation of a 3-pyrrolin-2-one intermediate followed by reduction. |

| Asymmetric MCR of Phenyldihydrofuran | Phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagent | Construction of up to three stereogenic centers in one pot. nih.gov | Diastereoselective formation of a highly substituted pyrrolidine (B122466) ring. |

Chemoenzymatic Synthesis Techniques

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the power of chemical synthesis to create complex molecules with high stereopurity. While specific chemoenzymatic routes to this compound are not prevalent in the literature, the principles can be extrapolated from the synthesis of other chiral heterocycles.

For example, enantioenriched 2-aryl azepanes have been generated biocatalytically using imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization. nih.gov A similar strategy could be envisioned for the synthesis of the target pyrrolidinone. A prochiral keto-acid or keto-ester precursor could be subjected to an asymmetric reductive amination catalyzed by an engineered aminotransferase or imine reductase to install the chiral amino group at the C3 position. Subsequent chemical cyclization would then yield the enantiomerically pure lactam. This approach leverages the exquisite stereocontrol of enzymes to set a key stereocenter, which might be challenging to achieve through purely chemical means.

Derivatization and Functionalization of the Pyrrolidinone Core

Once the this compound scaffold is synthesized, its properties can be further modulated by derivatization at the amino group or functionalization of the phenyl moiety.

Modification at the Amino Group (N3-Substitution)

The primary amino group at the C3 position is a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. This allows for the introduction of a diverse array of amide functionalities.

N-Alkylation: The amino group can also be alkylated to introduce alkyl or arylalkyl substituents. Reductive amination with aldehydes or ketones is a common and efficient method for mono-alkylation. Alternatively, direct alkylation with alkyl halides can be employed, although care must be taken to control the degree of alkylation.

The following table provides examples of N3-substitution reactions:

| Reaction Type | Reagents | Product Functionality | General Conditions |

| N-Acylation | Acid chloride, Anhydride | Amide | Aprotic solvent, base (e.g., triethylamine) |

| N-Alkylation (Reductive Amination) | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Methanol or Dichloromethane |

| N-Alkylation (Direct) | Alkyl halide | Secondary or Tertiary Amine | Polar aprotic solvent, base (e.g., K₂CO₃) |

Functionalization of the Phenyl Moiety

The phenyl group at the C5 position offers another site for structural modification, which can significantly impact the molecule's interaction with biological targets. The primary method for functionalizing the phenyl ring is through electrophilic aromatic substitution (EAS). youtube.comlibretexts.org

The existing pyrrolidinone ring will act as a directing group in EAS reactions. The nature of this directing effect (ortho-, para-, or meta-directing) will depend on the specific reaction conditions and the electronic properties of the lactam ring. Common EAS reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The position of substitution on the phenyl ring will be governed by the combined directing effects of the pyrrolidinone core and any existing substituents on the ring. libretexts.org

Substitutions and Transformations on the Pyrrolidinone Ring System

The pyrrolidinone ring system offers multiple sites for chemical modification, allowing for the generation of diverse analogs. Key transformations include substitutions on the ring nitrogen, functionalization of the C3-amino group, and modifications of the C5-phenyl substituent.

Free-radical cyclizations of α-chloro amides derived from serine have been explored to form pyrrolidinones. The yield and stereoselectivity of this process are significantly influenced by the nature of the substituent at the radical generation site. For instance, radicals with methyl, phenyl, or sulfanylphenyl substituents at the α-position cyclize efficiently to give high yields (58–95%) of diastereoisomeric pyrrolidinones. rsc.org

A novel, one-pot method for creating densely functionalized pyrrolidinones involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters using only a simple base treatment. acs.org This process proceeds through a cascade of three steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org This metal-free approach allows for the rapid construction of complex pyrrolidinone structures from readily available starting materials. acs.org

Further functionalization can lead to more complex heterocyclic systems. For example, a diastereoselective, three-component cyclization/allylation followed by a Claisen rearrangement can produce pyrrolidine-2,3-diones with a quaternary stereocenter. nih.gov These intermediates can be transformed into novel β-amino acids through oxidative ring opening, demonstrating a pathway to access valuable, non-proteinogenic amino acid scaffolds. nih.gov

N-Alkylation and Amine Functionalization:

The nitrogen atoms of the pyrrolidinone ring and the C3-amino group are common targets for derivatization. N-alkylation of the pyrrolidinone nitrogen is a standard transformation. However, selective mono-N-alkylation of the primary amino group at the C3 position can be challenging due to potential over-alkylation. sciencemadness.org

Methodologies developed for other amino compounds can be applied analogously. A general, one-pot, three-component reductive mono-N-alkylation of primary amines with aldehydes has been developed using a lithium perchlorate/diethyl ether system, which effectively prevents the common issue of over-alkylation. sciencemadness.org Another selective method for mono-N-alkylation of 3-amino alcohols, which are structurally related to the target compound, involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This chelation protects and activates the amine for selective reaction with an alkyl halide, leading to high yields of the monoalkylated product after mild hydrolysis. organic-chemistry.org While the N-alkylation of 2-aminothiophenes has been noted as difficult, mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide have proven successful for related substrates, suggesting a potential strategy for the 3-amino-pyrrolidinone system. rsc.org

| Transformation Type | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Free-Radical Cyclization | Tin hydride-mediated cyclization of α-chloro amides | Forms pyrrolidinone core; yield depends on α-substituent. | rsc.org |

| Smiles-Truce Cascade | Arylsulfonamides, cyclopropane diesters, base | Metal-free, one-pot synthesis of densely functionalized pyrrolidinones. | acs.org |

| Quaternary Center Formation | Three-component cyclization/allylation, Claisen rearrangement | Creates pyrrolidine-2,3-diones; convertible to β-amino acids. | nih.gov |

| Selective Mono-N-Alkylation | Aldehydes, BH3·NEt3, LiClO4/Et2O | Chemoselective mono-alkylation of primary amines. | sciencemadness.org |

| Chelation-Assisted N-Alkylation | 9-BBN, alkyl halide, base | High selectivity for mono-N-alkylation of 1,3-amino alcohols. | organic-chemistry.org |

Green Chemistry Principles in Pyrrolidinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In pyrrolidinone synthesis, this involves employing environmentally benign solvents, developing catalyst-free protocols, and utilizing energy-efficient methods like microwave irradiation. One-pot, multi-component reactions are particularly valued as they increase efficiency and reduce waste by combining several synthetic steps without isolating intermediates. rsc.org

Solvent-Free and Microwave-Assisted Protocols

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. An efficient, metal-free, catalyst-free, and solvent-free method for the reductive amination of levulinic acid with anilines has been developed using HBpin as the reducing agent. nih.gov This protocol represents a major step towards sustainable synthesis of N-substituted pyrrolidones by completely avoiding solvents and added catalysts. nih.gov

Microwave-assisted synthesis is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, higher yields, and improved selectivity compared to conventional heating. nih.govrsc.org The application of microwave irradiation has been successful in the synthesis of various nitrogen-containing heterocycles. nih.gov For example, proline-based dipeptides have been used as organocatalysts in asymmetric aldol (B89426) reactions under solvent-free, high-speed ball milling (HSBM) conditions, which provides a sustainable and rapid alternative to traditional solution-phase protocols. mdpi.com The combination of microwave heating with fluorous synthesis technologies further enhances efficiency by simplifying purification through fluorous solid-phase extraction (F-SPE). nih.gov

Catalyst Development for Sustainable Synthesis

The development of reusable, non-toxic, and efficient catalysts is central to green synthetic chemistry.

Bio-based and Natural Catalysts: Researchers have successfully employed natural or bio-based catalysts for pyrrolidinone synthesis. Citric acid, a natural and inexpensive acid, has been used as an effective catalyst in the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones in green solvents like ethanol. rsc.orgrsc.org This method benefits from a clean reaction profile, easy work-up, and excellent yields. rsc.orgrsc.org Similarly, β-cyclodextrin, a water-soluble supramolecular solid, has been demonstrated as a green and reusable catalyst for the synthesis of highly functionalized pyrrolidin-2-one derivatives in a water-ethanol medium at room temperature. rsc.org Naturally abundant and biodegradable materials like cellulose (B213188) and starch have been converted into their sulfuric acid derivatives, creating cost-effective and recyclable solid acid catalysts for the diastereoselective synthesis of functionalized pyrrolidines. acs.org

Impact of Reactants on Yield in a Green Synthesis Protocol: The choice of reactants significantly affects the outcome of multicomponent reactions. In a study on the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones using citric acid in ethanol, varying the aldehyde, amine, and a key reactant, sodium diethyl oxalacetate (B90230), demonstrated a clear impact on product yield. A dramatic increase in yield was observed when the molar ratio of sodium diethyl oxalacetate was doubled relative to the aldehyde and amine. nih.gov

| Aldehyde | Amine | Reactant Ratio (Aldehyde:Amine:Oxalacetate) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Aniline | 1 : 1 : 1 | 42% | nih.gov |

| Benzaldehyde | Aniline | 1 : 1 : 2 | 86% | nih.gov |

| 4-Methylbenzaldehyde | Aniline | 1 : 1 : 2 | 75% | nih.gov |

| 4-Nitrobenzaldehyde | Aniline | 1 : 1 : 2 | 80% | nih.gov |

| Benzaldehyde | 4-Methoxyaniline | 1 : 1 : 2 | 82% | nih.gov |

| Benzaldehyde | 4-Nitroaniline | 1 : 1 : 2 | 78% | nih.gov |

Advanced Catalytic Systems: Heterogeneous catalysts are highly desirable as they can be easily separated from the reaction mixture and reused. Reductive amination of levulinic acid, a bio-derived feedstock, to produce N-substituted-5-methyl-2-pyrrolidones is often accomplished using heterogeneous catalysts. researchgate.net Additionally, magnetic nanoparticles have been developed as catalyst supports, allowing for extremely simple catalyst recovery using an external magnet. For instance, bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe3O4 magnetic nanoparticles have been used as a recyclable catalyst for the solvent-free synthesis of 5-amino-pyrazole-4-carbonitriles, highlighting a cutting-edge approach to sustainable catalyst design. nih.gov

Elucidation of Molecular Structure and Stereochemistry in 3 Amino 5 Phenylpyrrolidin 2 One Research

Advanced Spectroscopic Characterization

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Techniques like NMR, Mass Spectrometry, and Infrared/Raman spectroscopy provide complementary information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 3-Amino-5-phenylpyrrolidin-2-one. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum provides information on the chemical environment of each proton. For the this compound structure, distinct signals are expected for the protons of the phenyl group, the CH, CH₂, and NH protons of the pyrrolidinone ring, and the protons of the amino group. The protons on the pyrrolidinone ring often appear as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals would include those for the carbonyl carbon of the lactam ring (typically downfield), the carbons of the phenyl ring, and the aliphatic carbons of the pyrrolidinone core.

Advanced 2D NMR techniques are often employed for complex structures to resolve overlapping signals and confirm assignments.

COSY (Correlation Spectroscopy) experiments establish ¹H-¹H coupling correlations, identifying adjacent protons within the pyrrolidinone ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the phenyl group to the pyrrolidinone ring and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the chiral centers of the pyrrolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Atom | Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O | ¹³C | 170-180 | Carbonyl carbon of the lactam ring. |

| Aromatic C-H | ¹H | 7.2-7.6 | Protons on the phenyl ring. |

| Aromatic C | ¹³C | 125-145 | Carbons of the phenyl ring. |

| C5-H (CH) | ¹H | 4.5-5.0 | Methine proton adjacent to the phenyl group and nitrogen. |

| C3-H (CH) | ¹H | 3.5-4.2 | Methine proton adjacent to the amino group. |

| C4-H₂ (CH₂) | ¹H | 1.8-2.5 | Methylene (B1212753) protons of the pyrrolidinone ring. |

| C5 (CH) | ¹³C | 55-65 | Aliphatic methine carbon attached to the phenyl group. |

| C3 (CH) | ¹³C | 45-55 | Aliphatic methine carbon attached to the amino group. |

| C4 (CH₂) | ¹³C | 30-40 | Aliphatic methylene carbon. |

| N-H (Amide) | ¹H | 7.5-8.5 | Lactam NH proton, often broad. |

| N-H₂ (Amine) | ¹H | 1.5-3.5 | Primary amine protons, often broad and may exchange with solvent. |

Mass Spectrometry (MS) for Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula (C₁₀H₁₂N₂O).

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this ion provides a structural fingerprint. Common fragmentation pathways for pyrrolidinone derivatives include:

Loss of the phenyl group: Cleavage of the bond between the phenyl ring and the pyrrolidinone core.

Ring opening and fragmentation: Scission of the lactam ring, often involving the loss of CO or other small neutral molecules.

Cleavage adjacent to the amino group: Loss of the NH₂ group or related fragments.

Techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific parent ion and induce further fragmentation, providing more detailed structural insights and confirming the connectivity of the different parts of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Data Type | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | Confirmed by High-Resolution Mass Spectrometry (HRMS). |

| Monoisotopic Mass | 176.0950 Da | The exact mass of the most abundant isotopes. |

| Molecular Ion (M⁺) | m/z 176 | Corresponds to the intact molecule. |

| Key Fragment | m/z 99 | Potential fragment from the loss of the phenyl group (C₆H₅). |

| Key Fragment | m/z 77 | Corresponds to the phenyl cation (C₆H₅⁺). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

For this compound, the key functional groups produce characteristic signals:

Lactam Carbonyl (C=O): A strong, sharp absorption band in the IR spectrum, typically around 1670-1700 cm⁻¹, is a clear indicator of the five-membered lactam ring.

N-H Bonds: The N-H stretching vibrations of the secondary amide (in the lactam ring) and the primary amine (NH₂) appear in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands in this region (symmetric and asymmetric stretching), while the lactam N-H gives a single band. N-H bending vibrations are also observed around 1550-1650 cm⁻¹.

Aromatic C-H Bonds: Stretching vibrations for the C-H bonds on the phenyl ring are observed just above 3000 cm⁻¹. Out-of-plane bending bands appear in the 690-900 cm⁻¹ region, and their pattern can give clues about the substitution pattern of the benzene (B151609) ring.

Aliphatic C-H Bonds: The C-H stretching vibrations of the CH and CH₂ groups of the pyrrolidinone ring are typically found in the 2850-3000 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for observing the C-C stretching modes within the phenyl ring and the carbon backbone. Differences in the IR and Raman spectra between solid-state samples can also be used to identify different polymorphic forms of the compound.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| N-H (Amine/Amide) | Stretch | 3200-3500 | IR, Raman |

| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850-3000 | IR, Raman |

| C=O (Lactam) | Stretch | 1670-1700 | IR (Strong), Raman (Weak) |

| N-H | Bend | 1550-1650 | IR |

| Aromatic C=C | Stretch | 1450-1600 | IR, Raman |

| C-N | Stretch | 1000-1250 | IR |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. It provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. Crucially, for chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining the absolute configuration (i.e., distinguishing between the R and S enantiomers at each stereocenter).

The process requires a single crystal of suitable quality. When X-rays are passed through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal's unit cell can be determined.

For this compound, a crystallographic study would reveal:

The precise conformation of the five-membered pyrrolidinone ring (e.g., envelope or twist conformation).

The relative orientation of the amino and phenyl substituents (cis or trans).

The absolute configuration at the C3 and C5 chiral centers, typically by using anomalous dispersion effects from the X-ray scattering.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and lactam groups, which dictate the crystal packing.

Chiroptical Methods for Enantiomeric Purity Assessment

Since this compound possesses at least two chiral centers (C3 and C5), it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample, which is critical in pharmaceutical and chemical research.

One of the most common chiroptical techniques is polarimetry , which measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property. For example, in a study of a different chiral compound, the R-enantiomer exhibited a specific rotation of [α] = +18.4 (deg.mL)/(g.dm), while the S-enantiomer had a value of [α] = -18.2 (deg.mL)/(g.dm). A measured specific rotation of zero for a chiral compound would indicate a racemic mixture (a 50:50 mix of enantiomers).

More advanced and precise methods for determining enantiomeric purity include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, causing them to separate and elute at different times, allowing for their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents or Solvating Agents: The chiral analyte can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and are distinguishable by NMR, allowing the ratio of the original enantiomers to be determined by integrating their respective signals. Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers in the NMR spectrum.

These methods are crucial for controlling the stereochemical outcome of asymmetric syntheses and for isolating stereochemically pure compounds.

Table of Compounds Mentioned

Computational Chemistry and Theoretical Modeling of 3 Amino 5 Phenylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-Amino-5-phenylpyrrolidin-2-one. These calculations provide a detailed picture of the electron distribution, orbital energies, and various reactivity descriptors.

DFT studies on related substituted pyrrolidinones have been conducted to understand their electronic properties and how these correlate with their activity, such as their performance as corrosion inhibitors. arabjchem.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. arabjchem.org

A theoretical investigation into the electronic properties of various substituted pyrrolidinones provided insights into their potential as corrosion inhibitors. The following table illustrates the type of data generated from such quantum chemical calculations.

| Compound | E(HOMO) (a.u.) | E(LUMO) (a.u.) | ΔE (a.u.) | Dipole Moment (Debye) |

| EOEP | -0.2428 | 0.0229 | 0.2657 | 3.7437 |

| PTA | -0.2366 | -0.0245 | 0.2122 | 4.4754 |

| HTEP | -0.2239 | 0.0244 | 0.2483 | 5.2577 |

| OETA | -0.2324 | -0.0058 | 0.2266 | 4.1691 |

| Data from a study on substituted pyrrolidinones as corrosion inhibitors. arabjchem.org Note: These are not values for this compound but are representative of the data obtained from quantum chemical calculations on related structures. |

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are crucial for understanding reaction mechanisms and predicting the sites of electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time in a specific environment, such as in solution.

The pyrrolidine (B122466) ring is known for its non-planar, puckered conformations, a phenomenon referred to as pseudorotation. mdpi.com The specific conformation adopted by the ring, along with the orientation of the amino and phenyl substituents, will significantly influence how the molecule interacts with biological targets. Conformational searches can be performed using various computational methods to identify the most stable conformers.

MD simulations on pyrrolidinone derivatives have been employed to study their stability and interactions within biological systems. For example, 100 ns MD simulations have been used to assess the stability of pyrrolidin-2-one derivatives complexed with acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other and the nature of the intermolecular interactions that stabilize the complex. nih.govresearchgate.net Similar simulations for this compound would provide valuable information on its conformational landscape in an aqueous environment and its dynamic behavior when interacting with a target protein.

A study on 3,4-disubstituted pyrrolidine sulfonamides as GlyT1 inhibitors utilized MD simulations to examine the stability of the ligand-protein complex over 100 ns. arabjchem.org The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains bound in a consistent orientation within the active site.

The following table presents representative data from an MD simulation study on a pyrrolidine derivative, illustrating the types of energetic contributions to binding that can be calculated.

| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |

| Protein-Ligand X | -50.5 ± 2.5 | -65.2 ± 1.8 | -20.7 ± 1.2 | 35.4 ± 2.1 |

| Hypothetical data representing typical output from MM/PBSA calculations following an MD simulation. |

Molecular Docking Studies for Ligand-Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is crucial for understanding the molecular basis of ligand-target recognition and for virtual screening of compound libraries to identify potential drug candidates.

For this compound, molecular docking studies could be performed against various biological targets, particularly those within the central nervous system (CNS), given the known neurotropic activities of some pyrrolidinone derivatives. mdpi.commedchemexpress.com For instance, docking studies on pyrrolidinone derivatives have been conducted against the GABA-A receptor and the serotonin (B10506) transporter (5HT_1A), both important targets for neuroactive drugs. mdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would then be docked into the active site of the protein. The docking algorithm samples various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

A study on pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines reported docking results against the GABA-A receptor and the 5HT_1A transporter, providing insights into the binding modes and energies of these compounds. mdpi.com The results of such studies are often presented in a table that includes the binding energy and the key interacting residues.

| Compound | Target | Binding Energy (kcal/mol) | Interacting Residues |

| Compound 3c | GABA-A | -10.0 | TYR A:97, PHE A:99, TYR A:157 |

| Compound 4e | SERT | -11.0 | ASP A:98, ILE A:172, PHE A:335 |

| Data from a molecular docking study of heterocyclic compounds against CNS targets. mdpi.com |

These studies can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues, which are essential for binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For this compound, a QSAR study would involve a dataset of related amino-pyrrolidinone derivatives with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Several QSAR studies have been performed on pyrrolidinone derivatives. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on pyrimido-isoquinolin-quinones, which provided insights into the steric, electronic, and hydrogen-bond acceptor properties that contribute to their antibacterial activity. nih.gov Another study on pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors developed an atom-based 3D-QSAR model with good predictive ability. researchgate.net

The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive power of the model.

| QSAR Model | R² | q² | Predictive R² | Key Descriptors |

| CoMFA | 0.938 | 0.660 | - | Steric and Electrostatic Fields |

| CoMSIA | 0.895 | 0.596 | - | Steric, Electrostatic, H-bond Acceptor Fields |

| Statistical parameters from a 3D-QSAR study on pyrimido-isoquinolin-quinones. nih.gov |

These models can generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus providing a roadmap for structural modifications to enhance biological potency.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies of reaction mechanisms provide a detailed understanding of how a chemical reaction proceeds, including the identification of intermediates and transition states. This knowledge is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

For this compound, theoretical studies could be employed to investigate its synthesis. The formation of the pyrrolidinone ring, a γ-lactam, is a key step. The mechanism of lactam formation often involves the intramolecular cyclization of an amino acid or an amino ester.

A theoretical study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives utilized DFT calculations to propose a reaction mechanism. beilstein-journals.org The study identified the transition states and calculated the activation energies (ΔG‡) for different reaction pathways, revealing that the reaction is under kinetic control. beilstein-journals.org Similar computational approaches could be applied to the synthesis of this compound to elucidate the mechanism of its formation.

The study of β-lactam formation, a related four-membered ring system, has also been investigated theoretically. These studies provide insights into the stereochemical outcome of the reaction and the factors that influence the stability of the transition states. nih.govutrgv.edu Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of the transition state determines the activation energy of the reaction.

| Reaction Step | Reactant | Transition State | Product | ΔG‡ (kcal/mol) |

| Tautomerization | 4a | TS1 | 4a' | 0.5 (gas), 1.0 (ethanol) |

| Amine Addition | R1 + R2 | TS2 | INT1 | 15.2 (gas), 18.5 (ethanol) |

| Cyclization | INT2 | TS3 | P1 | 12.8 (gas), 16.1 (ethanol) |

| Calculated activation energies from a DFT study on the formation of pyrrolidine-2,3-diones. beilstein-journals.org Note: These are not for the synthesis of this compound but are illustrative of the data obtained. |

By understanding the reaction mechanism at a molecular level, it is possible to predict the feasibility of a synthetic route and to design catalysts or reaction conditions that favor the formation of the desired product.

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Mechanistic Focus

Enzyme Inhibition and Activation Profiling

While comprehensive screening against a wide array of enzymes like kinases, cyclooxygenases (COX), 5-lipoxygenase (5-LOX), or dihydrofolate reductase (DHFR) for the parent compound, 3-Amino-5-phenylpyrrolidin-2-one, is not extensively detailed in publicly available literature, research into its derivatives provides insight into the potential of this scaffold. The primary focus has often been on its role as a precursor or core structure for more complex molecules with specific enzymatic targets. The biological activity is highly dependent on the substitutions made to this core structure, which dictates its interaction with specific enzyme active sites.

Receptor Binding and Ligand-Binding Assays

The this compound scaffold is a key component in the development of potent receptor antagonists. Ligand-binding assays have been crucial in quantifying the affinity of these compounds for their molecular targets.

A notable example is the derivative (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one, which has been identified as a potent antagonist for the human neurokinin 1 (NK1) receptor, also known as the Substance-P receptor. bindingdb.org In a displacement assay using a radiolabeled ligand ([3H]Sar-Met substance P) with human recombinant NK1 receptors expressed in Chinese Hamster Ovary (CHO) cells, this compound demonstrated high affinity. bindingdb.org

Table 1: Receptor Binding Affinity of a this compound Derivative

| Compound Name | Target Receptor | Cell Line | Assay Type | Affinity (Ki) |

|---|---|---|---|---|

| (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one | Human Neurokinin 1 (NK1) Receptor | CHO | Radioligand Displacement | 0.40 nM |

Data sourced from displacement assays of [3H]Sar-Met substance P. bindingdb.org

This high affinity underscores the importance of the pyrrolidinone core in orienting the critical pharmacophoric elements for effective binding to the receptor. bindingdb.org

Cellular Pathway Modulation Studies

The downstream cellular effects of receptor modulation by this compound derivatives are an area of active investigation. The antagonism of the NK1 receptor, for instance, is linked to the modulation of signaling pathways involved in neuro-inflammation, pain transmission, and emesis. The efficacy of compounds in cell-based assays often correlates with their binding affinity. Studies on such derivatives are designed to confirm that receptor binding translates into a functional cellular response, such as the inhibition of substance P-induced calcium mobilization in cells expressing the NK1 receptor. However, specific data on the antiproliferative or antioxidant effects of the unsubstituted this compound are not prominently reported, with research being more focused on its derivatives' roles in receptor antagonism.

Structure-Activity Relationship (SAR) Elucidation

The biological activity of the this compound scaffold is profoundly influenced by its chemical modifications. SAR studies are essential to optimize potency, selectivity, and pharmacokinetic properties.

The development of high-affinity NK1 receptor antagonists has provided a clear picture of the substituent effects on the bioactivity of the this compound core.

Substitution at the 5-position: The nature of the substituent at the 5-position of the pyrrolidinone ring is critical. The presence of a phenyl group and an additional ether-linked side chain, such as the (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl group, is a key determinant of high affinity for the NK1 receptor. bindingdb.org The bulky and electron-withdrawing bis(trifluoromethyl)phenyl moiety is a common feature in many potent NK1 antagonists, as it effectively occupies a hydrophobic pocket within the receptor.

Amino Group at the 3-position: The amino group at the 3-position serves as a crucial anchor point for interaction within the receptor binding site and is also a key handle for further chemical modification. Its basicity and stereochemistry can significantly impact binding affinity.

Stereochemistry is a paramount factor in the biological activity of this compound derivatives, as biological targets like receptors are chiral environments.

The specific stereoisomer (5S)-5-(((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-3-amino-5-phenylpyrrolidin-2-one demonstrates the high degree of stereoselectivity required for potent NK1 receptor antagonism. bindingdb.org The precise spatial arrangement of the phenyl group at the 5-position, the amino group at the 3-position, and the complex side chain is necessary for optimal interaction with the amino acid residues in the NK1 receptor's binding pocket. Any variation in these stereocenters typically leads to a significant loss of potency, highlighting the precise three-dimensional fit required for molecular recognition and efficacy.

Strategies for Identification and Validation of Biological Targets

For novel derivatives of this compound, a common strategy for target identification involves screening against panels of known biological targets, such as receptors and enzymes. When a lead compound shows a desired phenotypic effect in a cell-based assay, target deconvolution methods are employed.

For the well-studied NK1 receptor antagonists based on this scaffold, the target was likely identified through a combination of ligand-based design (mimicking the structure of the endogenous ligand, Substance P) and high-throughput screening of compound libraries.

Target validation for these compounds involves several steps:

Binding Confirmation: Demonstrating direct binding of the compound to the purified receptor, as seen in the radioligand displacement assays for the NK1 receptor. bindingdb.org

Functional Assays: Showing that binding to the target elicits a measurable functional response in a cellular context (e.g., inhibition of substance P-induced signaling).

SAR Correlation: Establishing a strong correlation between the binding affinities of a series of analogs and their functional potencies in cellular assays.

Knockout/Knockdown Studies: In more advanced preclinical stages, demonstrating that the compound's effect is lost in cells or animal models where the target receptor has been genetically removed or silenced.

Through these rigorous validation strategies, researchers can confidently attribute the biological activity of a this compound derivative to its interaction with a specific molecular target. bindingdb.org

Applications of 3 Amino 5 Phenylpyrrolidin 2 One in Chemical Biology and Advanced Materials Research

Development as Chemical Probes for Biological Systems

The pyrrolidin-2-one core is an effective structural motif for the creation of chemical probes designed for bioimaging and diagnostics. These probes are essential tools for visualizing and understanding complex biological processes in real-time.

Recent research has demonstrated the utility of pyrrolidin-2-one as a capping ligand in the synthesis of manganese oxide nanoparticles (MnOpyrr NPs). researchgate.net These nanoparticles exhibit bifunctional properties, functioning as contrast agents for magnetic resonance imaging (MRI) and also displaying inherent photoluminescence. researchgate.net This dual-modal capability is a significant asset for advanced medical imaging. The fluorescence is thought to arise from modifications to the pyrrolidin-2-one ligand during the thermal synthesis process, leading to aggregation-induced emission. researchgate.net Such probes, built upon the pyrrolidin-2-one scaffold, can be used for fluorescence microscopy of cells, offering low cytotoxicity and supporting their application in biological imaging. researchgate.net While this specific application uses the parent pyrrolidin-2-one, the 3-amino and 5-phenyl groups of the title compound offer handles for further functionalization, allowing for conjugation to targeting moieties or modulation of photophysical properties. For instance, isoxazolidine (B1194047) derivatives, which can be transformed into hydroxylated pyrrolidines, are used to convert unstable free radicals into more stable compounds detectable by techniques like Electron Paramagnetic Resonance (EPR). mdpi.com

| Probe Type | Scaffold Component | Imaging Modality | Key Finding |

| Nanoparticle Contrast Agent | Pyrrolidin-2-one | MRI & Fluorescence Microscopy | Serves as a capping ligand for MnO nanoparticles, enabling dual-modal imaging with low cytotoxicity. researchgate.net |

| Spin Trap Precursor | Pyrrolidinone Analogs | Electron Paramagnetic Resonance (EPR) | Hydroxylated pyrrolidines, derived from isoxazolidines, can be used to trap and detect short-lived free radicals. mdpi.com |

Role as Key Intermediates in the Synthesis of Complex Bioactive Molecules

The 3-Amino-5-phenylpyrrolidin-2-one scaffold is a stereochemically rich building block, making it an ideal starting point for the synthesis of a wide array of complex and biologically active molecules. The pyrrolidine (B122466) ring is a common feature in many natural products and pharmaceuticals. frontiersin.org Its rigid, non-planar structure allows for precise three-dimensional positioning of pharmacophoric elements. nih.govresearchgate.net

Carbapenems: Carbapenems are a class of broad-spectrum β-lactam antibiotics. Several clinically significant carbapenems, including doripenem, meropenem, and panipenem, feature a pyrrolidine-based side chain. nih.govnih.gov This side chain is crucial for defining the antibiotic's spectrum of activity and its stability against bacterial enzymes like β-lactamases. nih.gov The this compound structure serves as a valuable chiral synthon. The amino group at the C3 position and the stereocenter at the C5 position can be strategically manipulated to construct the specific side chains required for potent antibacterial activity.

Pyrimidines: Pyrimidine-based structures are central to numerous therapeutic agents, including kinase inhibitors used in oncology. mdpi.comnih.gov The pyrrolidine scaffold is frequently incorporated into these molecules to enhance binding affinity and modulate physicochemical properties. For example, pyrrolidinyl groups are found in novel 4-methylpyrido pyrimidinone derivatives designed as dual PI3Kα/mTOR inhibitors. nih.gov The synthesis of such complex heterocyclic systems can utilize building blocks like this compound, where the amino group can be used to form a part of the pyrimidine (B1678525) ring system through condensation reactions with appropriate precursors. rsc.orgmdpi.com

Indolizidines: Indolizidine alkaloids are a large family of natural products with a wide range of biological activities. nih.gov Proline, a closely related pyrrolidine derivative, is a cornerstone chiral precursor for the stereoselective synthesis of these alkaloids. rsc.org Lactams, such as this compound, are also key intermediates in these synthetic pathways. They can be reduced to the corresponding pyrrolidines, which then undergo further cyclization reactions to form the characteristic bicyclic indolizidine core. acs.org The phenyl group at the C5 position can be used to direct stereochemistry or be further modified to produce complex alkaloid analogs.

Peptidomimetics: Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering improved stability and bioavailability. nih.gov The pyrrolidin-2-one motif is considered a "privileged scaffold" for creating mimetics of β-strands and β-sheets, which are common secondary structures in proteins. nih.gov this compound is particularly well-suited for this purpose. The rigid lactam backbone mimics the peptide bond arrangement, while the C3-amino and C5-phenyl groups can project outwards, mimicking the side chains of natural amino acids and interacting with biological targets. nih.gov

| Bioactive Molecule Class | Role of this compound Scaffold | Key Synthetic Strategy |

| Carbapenems | Provides the chiral side chain essential for antibacterial spectrum and stability. nih.gov | Functional group manipulation of the amino and phenyl groups, followed by attachment to the β-lactam core. |

| Pyrimidines | Acts as a substituent to enhance target binding and drug-like properties. nih.gov | The amino group serves as a nucleophile in condensation reactions to build the pyrimidine ring. mdpi.com |

| Indolizidines | Serves as a chiral building block for the bicyclic alkaloid core. rsc.org | Reduction of the lactam to a pyrrolidine, followed by intramolecular cyclization. acs.org |

| Peptidomimetics | Functions as a rigid scaffold to mimic peptide secondary structures (e.g., β-strands). nih.gov | The C3-amino and C5-phenyl groups act as pharmacophoric side-chain mimics. nih.gov |

Potential in Supramolecular Chemistry and Non-Biological Material Science

The functional groups within this compound—the lactam, the primary amine, and the phenyl ring—provide multiple points for non-covalent interactions, making it an interesting candidate for supramolecular chemistry and materials science. The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling the formation of predictable, self-assembling chains or networks. The C3-amino group provides an additional hydrogen bond donor site.

Furthermore, the phenyl group can participate in π-π stacking interactions, which are crucial for organizing molecules into well-defined one-, two-, or three-dimensional architectures. These self-assembly properties are fundamental to the design of "smart" materials, such as gels, liquid crystals, and porous organic frameworks.

In materials science, the pyrrolidin-2-one ring has been used as a surface ligand for nanoparticles. As a capping agent for manganese oxide (MnO) nanoparticles, it not only provides solubility in water but also contributes to the material's emergent photoluminescent properties. researchgate.net The ability to functionalize the core scaffold of this compound allows for the tuning of these properties, potentially leading to new materials with tailored electronic, optical, or recognition capabilities.

Scaffold Hopping and Bioisosteric Replacement Studies

In drug discovery, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the generation of novel intellectual property. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold while preserving the three-dimensional arrangement of key binding groups. researchgate.net Bioisosterism is the substitution of one atom or group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comwikipedia.orgdrughunter.com

The this compound structure is an excellent candidate for such studies. Its rigid, three-dimensional character makes it a suitable replacement for other cyclic or even acyclic cores that present functional groups in a similar spatial orientation. nih.gov For example, research has shown successful scaffold hopping from a pyrrolidin-2-one ring to a pyrazolone (B3327878) ring in phosphodiesterase inhibitors, which resulted in improved binding affinity. diva-portal.org

The pyrrolidin-2-one moiety itself can serve as a bioisostere for other chemical groups. The lactam is a well-known bioisostere for an amide bond, offering increased metabolic stability by being conformationally constrained. The entire this compound molecule could be explored as a bioisosteric replacement for a dipeptide unit in a larger molecule, with the goal of creating a more drug-like analog. baranlab.orgacs.org

| Strategy | Concept | Application of this compound |

| Scaffold Hopping | Replacing a molecule's core with a novel one while maintaining pharmacophore geometry. researchgate.net | The pyrrolidin-2-one scaffold can replace other cyclic systems to generate new chemical entities with potentially improved properties. nih.govdiva-portal.org |

| Bioisosteric Replacement | Exchanging a functional group with another that has similar properties to enhance drug-like characteristics. wikipedia.org | The lactam unit can act as a stable bioisostere for a peptide bond; the entire molecule can mimic a dipeptide. drughunter.com |

Analytical Methodologies for Purity, Quantification, and Chirality Assessment in Research Studies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and performing quantitative analysis of "3-Amino-5-phenylpyrrolidin-2-one". This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. unife.it

For purity analysis, HPLC can effectively separate the main compound from any impurities, degradation products, or side-products from synthesis. The area of the peak corresponding to "this compound" relative to the total area of all peaks in the chromatogram provides a measure of its purity.

Quantitative analysis by HPLC is used to determine the exact concentration of the compound in a sample. This is typically achieved by creating a calibration curve from standards of known concentration. A common approach for compounds with amine functionalities is reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The method's accuracy is demonstrated by recovery studies, which should ideally fall within a range of 98% to 102%. nih.gov Method precision is often reported as the relative standard deviation (RSD) for repeated measurements, with values below 2% indicating good precision. nih.govnih.gov

Below is a representative table of HPLC conditions that could be adapted for the analysis of "this compound," based on methods for similar compounds.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) |

| pH of Aqueous Phase | Adjusted to a suitable value (e.g., 4.0) with an acid like phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm or 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility due to its polar nature (presence of an amino group and a lactam ring), it can be analyzed by GC-MS after a derivatization step. Derivatization involves chemically modifying the compound to increase its volatility and thermal stability.

For the amino group in "this compound," common derivatization reagents include silylating agents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivative is more amenable to GC separation. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for unequivocal identification. GC is considered the most established separation technique for the enantioseparation of amino acid enantiomers, which often involves derivatization. mdpi.com

A hypothetical GC-MS analysis of a derivatized "this compound" is outlined in the table below.

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species. nih.gov It utilizes a high voltage applied across a narrow-bore fused-silica capillary to separate ions based on their electrophoretic mobility. For a compound like "this compound," which can be protonated at low pH, CE can provide rapid and high-resolution separations. mdpi.com

CE is particularly advantageous for chiral separations, where a chiral selector, such as a cyclodextrin, is added to the background electrolyte (running buffer). nih.govjiangnan.edu.cn The differential interaction of the enantiomers with the chiral selector leads to different migration times, enabling their separation. The technique requires only minute amounts of sample and solvent, making it an environmentally friendly and cost-effective method. wvu.edu

The table below outlines typical conditions for a CE separation.

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica capillary (e.g., 50 cm total length, 50 µm inner diameter) |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH |

| Applied Voltage | 15-30 kV |

| Injection | Hydrodynamic or electrokinetic injection |

| Detection | UV-Vis detector, often integrated into the CE system |

| Temperature | Controlled, typically around 25 °C |

Advanced Chiral Separation Techniques

The chirality of "this compound," arising from its two stereocenters, necessitates the use of advanced chiral separation techniques to resolve its enantiomers and diastereomers. Chiral HPLC is the most widely used method for this purpose. unife.it This is typically achieved by using a Chiral Stationary Phase (CSP). jiangnan.edu.cn

CSPs are designed with a chiral selector immobilized onto the support material (e.g., silica (B1680970) gel). The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times. wvu.edu Several types of CSPs are commercially available, with polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) being particularly versatile and widely used for a broad range of chiral compounds, including those with amino and amide functionalities. yakhak.org

Other CSPs that have shown efficacy in separating amino compounds include those based on macrocyclic antibiotics (like teicoplanin and vancomycin) and crown ethers. ankara.edu.trresearchgate.net The choice of CSP and mobile phase is critical and often requires methodical screening to achieve optimal separation.

The following table summarizes various CSPs and typical mobile phases used for the chiral separation of amino compounds, which would be applicable to "this compound."

| Chiral Stationary Phase (CSP) Type | Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol or other alcohol mixtures |

| Polysaccharide-based (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Isopropanol |

| Macrocyclic Antibiotic | Teicoplanin or Vancomycin | Methanol/Water or Acetonitrile/Buffered water |

| Crown Ether | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Aqueous perchloric acid |

In addition to chiral HPLC, Capillary Electrophoresis with chiral additives, as mentioned in the previous section, is a powerful technique for enantiomeric resolution. nih.gov The development of new CSPs and chiral selectors continues to advance the field, enabling more efficient and rapid separations of complex chiral molecules. jiangnan.edu.cn

Future Perspectives and Unexplored Avenues in 3 Amino 5 Phenylpyrrolidin 2 One Research

Integration of Machine Learning and Artificial Intelligence in Molecular Design

Furthermore, ML models can be trained on datasets of known pyrrolidinone-containing compounds to predict various pharmacological and physicochemical properties, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.govyoutube.com Techniques like deep learning with recurrent neural networks (RNNs) can learn the underlying patterns in molecular structures to generate novel compounds with a high probability of desired biological activity. nih.gov This de novo design approach can be further refined through transfer learning, where a general model is fine-tuned on a specific set of molecules, such as known KOR ligands or LOX inhibitors, to generate derivatives of 3-Amino-5-phenylpyrrolidin-2-one with a higher likelihood of hitting a specific target. nih.govnih.gov

Another promising avenue is scaffold hopping, where AI algorithms identify novel core structures that mimic the pharmacophoric features of the parent compound but possess different chemical backbones. arxiv.org This could lead to the discovery of new intellectual property and compounds with improved pharmacokinetic profiles. Platforms like the Computational Analysis of Novel Drug Opportunities (CANDO) analyze compound-proteome interaction signatures to predict therapeutic applications, which could be used to reposition this compound or its derivatives for new indications. purdue.edu

Table 1: AI and Machine Learning Platforms in Drug Discovery

| Platform/Technique | Application | Potential Use for this compound |

|---|---|---|

| Chemistry42 | Generative AI for designing novel molecules with specific targets. eurekalert.org | Design of novel analogs with enhanced potency and selectivity. |

| CANDO | Predicts therapeutic uses by analyzing compound-proteome interactions. purdue.edu | Repurposing the compound for new, non-clinical applications. |

| DeepMGM | Deep learning model for de novo generation of scaffold-focused molecules. nih.gov | Creating focused libraries of pyrrolidinone derivatives for screening. |

| Scaffold Hopping | Computational methods to find new scaffolds with similar properties. arxiv.org | Discovering novel core structures with improved drug-like properties. |

Novel Catalytic Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly critical in modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. rsc.org Future research on this compound should prioritize the development of sustainable synthetic routes that are both efficient and environmentally benign. The γ-lactam core of the molecule is a prime candidate for such innovative catalytic methods. rsc.org

Several promising green synthetic strategies for pyrrolidinones have emerged. One approach involves multicomponent reactions (MCRs) under solvent-free conditions, which can be achieved by simple grinding of reactants at room temperature. tandfonline.comresearchgate.net This method offers high atom economy, short reaction times, and eliminates the need for potentially toxic solvents. tandfonline.com Another innovative technique utilizes β-cyclodextrin as a supramolecular catalyst in an aqueous medium to construct the pyrrolidinone ring, capitalizing on the benefits of water as a green solvent. rsc.org

Visible-light-mediated photocatalysis represents another frontier for γ-lactam synthesis. researchgate.net This method allows for the formation of the lactam ring from readily available precursors under mild conditions, often using CO2 as a C1 source, which aligns with goals of carbon capture and utilization. researchgate.netresearchgate.net Transition metal catalysis also offers highly efficient pathways. For instance, Rhodium-catalyzed C(sp²)–H addition to nitriles provides a direct and selective route to diverse γ-lactams without the need for harsh oxidants or ligands. acs.org The development of heterogeneous catalysts, such as Pt/TiO2-NT, for the reductive amination of bio-derived feedstocks like levulinates, presents a sustainable pathway to N-substituted pyrrolidinones that could be adapted for this compound. researchgate.net

Table 2: Green Synthesis Methodologies for Pyrrolidinones

| Method | Key Features | Potential Advantage for Synthesis |

|---|---|---|

| Solvent-Free Grinding | Catalyst-free, room temperature, no solvent. tandfonline.comtandfonline.com | Reduces waste and energy usage, simplifies purification. |

| β-Cyclodextrin Catalysis | Water-soluble, supramolecular catalyst. rsc.org | Enables synthesis in an environmentally benign aqueous medium. |

| Photocatalysis | Uses visible light, can utilize CO2. researchgate.net | Mild conditions, potential for carbon-neutral synthesis. |

| Rhodium Catalysis | High efficiency and selectivity, oxidant-free. acs.org | Direct functionalization, broad substrate tolerance. |

| Heterogeneous Catalysis | Reusable catalyst, potential use of bio-feedstock. researchgate.net | Enhances sustainability and reduces catalyst waste. |

Exploration of Emerging Biological Targets (Non-Clinical)

While the precise biological targets of this compound are not yet defined, the pyrrolidinone scaffold is known to interact with a wide range of biological systems. nih.govmdpi.com A significant future research direction lies in the systematic, non-clinical exploration of its potential molecular targets using advanced in silico and experimental techniques.

In silico target fishing is a powerful first step to generate hypotheses about a compound's mechanism of action. mdpi.com Computational tools like SwissTargetPrediction, TargetHunter, and network-based inference methods (e.g., bSDTNBI) can predict potential protein targets by comparing the compound's structure to vast databases of known ligand-protein interactions. mdpi.comnih.govresearchgate.net These predictions can then guide experimental validation. For example, based on the activities of other pyrrolidinone derivatives, potential targets for investigation could include lipoxygenase (LOX) for anti-inflammatory effects or the kappa-opioid receptor (KOR) for neurological applications. nih.govnih.gov

Following in silico predictions, high-throughput screening (HTS) against panels of receptors, enzymes, and ion channels can empirically identify binding partners. A focused library of derivatives designed using the AI methods described in section 8.1 could be screened to build a structure-activity relationship (SAR) profile, clarifying which structural features are critical for binding to specific targets. nih.gov

Furthermore, chemoproteomics and activity-based protein profiling (ABPP) are powerful experimental techniques to identify targets in a more unbiased manner within a native biological context. By designing a probe version of this compound with a reactive group and a reporter tag, researchers can covalently label binding partners in cell lysates or even live cells, which can then be identified using mass spectrometry. This approach provides direct evidence of target engagement in a complex biological system.

Development of Advanced Multimodal Research Platforms

To fully elucidate the biological profile of this compound, future research should embrace the development and use of advanced, multimodal research platforms. These platforms integrate multiple analytical and data-gathering techniques to provide a holistic understanding of a compound's behavior from the molecular to the organismal level. technologynetworks.com

One exciting avenue is the creation of multimodal imaging probes. numberanalytics.com By chemically modifying this compound to include reporters for different imaging modalities—such as a fluorescent dye for optical microscopy, a radioactive isotope for Positron Emission Tomography (PET), and a gadolinium chelate for Magnetic Resonance Imaging (MRI)—a single probe can be created. numberanalytics.comnih.gov Such a tool would allow researchers to track the compound's biodistribution, target engagement, and pharmacokinetics in real-time across different scales, from subcellular localization to whole-body imaging. nih.govnih.gov

Another powerful approach involves integrated drug discovery platforms that combine biological screening with advanced analytical chemistry and bioinformatics. technologynetworks.com For instance, a platform could integrate high-content cytological profiling (which analyzes morphological changes in cells) with functional genomics (like gene expression signatures) and mass spectrometry-based metabolomics. technologynetworks.com Screening this compound on such a platform could simultaneously reveal its mechanism of action, identify its biological target, and characterize its downstream effects on cellular pathways.

Given that some psychoactive compounds are structurally related to pyrrolidinones, platforms designed for the identification and characterization of new psychoactive substances (NPS) could also be adapted. nih.govbruker.com These platforms often combine multiple analytical techniques (e.g., GC-MS, NMR, HR-MS/MS) with data-mining tools to rapidly characterize novel compounds and predict their biological effects, which could be invaluable for understanding the non-clinical profile of this compound. bruker.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-Amino-5-phenylpyrrolidin-2-one in academic laboratories?

- Methodological Answer : The compound can be synthesized via catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides. Key steps include:

- Reaction Setup : Use palladium catalysts under inert conditions (e.g., nitrogen atmosphere).

- Temperature Control : Maintain reaction temperatures between 50–80°C to balance yield and side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- GHS Classification : Refer to SDS data for analogous pyrrolidin-2-one derivatives, which may include hazards such as skin irritation (H315) and respiratory tract irritation (H335) .

- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis and handling.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the pyrrolidin-2-one ring (δ ~2.5–4.0 ppm for protons, δ ~175 ppm for carbonyl carbon) and phenyl group (δ ~7.0–7.5 ppm) .